3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group (CH3), and another carbon would be substituted with a trifluoroethyl group (C2H2F3). The remaining carbon would be part of a carbaldehyde group (CHO) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position, and they can undergo N-alkylation .Scientific Research Applications
Antimicrobial and Antioxidant Applications
The synthesis of new pyrazole derivatives has been explored for their potential antimicrobial and antioxidant properties. Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were further supported by in silico molecular docking studies, indicating their potential as good inhibitors of the E. coli MurB enzyme (Bhat, N. G. K., Kayarmar, Peethamber, & Shafeeulla, 2016).
Structural Characterization
The structural characterization of pyrazole derivatives is crucial for understanding their potential applications. Xu and Shi (2011) detailed the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into its molecular configuration, which is essential for its application in designing compounds with desired biological activities (Xu & Shi, 2011).
Biological Investigations
The exploration of pyrazole derivatives extends to biological investigations, such as their antiproliferative activities. Ashok et al. (2020) conducted a study on the antiproliferative activity of synthesized pyrazole aldehydes and their benzimidazole derivatives against cancer cell lines, with some compounds exhibiting highly potent activity (Ashok, Ram Reddy, Nagaraju, Dharavath, Ramakrishna, Gundu, Shravani, & Sarasija, 2020).
Novel Synthesis Approaches
Innovative synthesis approaches for pyrazole derivatives have been developed to enhance their applications. Hu et al. (2010) reported on the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating the versatility of pyrazole carbaldehydes in creating a wide range of potentially useful compounds (Hu, Ge, Ding, & Zhang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKZBNXUKQTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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